2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride
Description
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride is a halogenated β-amino alcohol hydrochloride derivative. Its molecular formula is C₉H₁₂ClF₂NO, with a molecular weight of 223.65 g/mol (CAS: 1461705-44-1) . The compound features a 2,4-difluorophenyl substituent attached to the propanol backbone, with an amino group at position 2 and a hydroxyl group at position 1. American Elements lists it as a specialty chemical for research, available in high-purity grades (≥99%) under controlled storage conditions (room temperature) .
Properties
IUPAC Name |
2-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-7-2-1-6(9(11)4-7)3-8(12)5-13;/h1-2,4,8,13H,3,5,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHITVOLMQDAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,4-difluorobenzaldehyde.
Aldol Condensation: The 2,4-difluorobenzaldehyde undergoes an aldol condensation reaction with nitromethane to form 2-nitro-3-(2,4-difluorophenyl)prop-2-en-1-ol.
Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 2,4-difluorophenylacetone.
Reduction: Formation of 2-amino-3-(2,4-difluorophenyl)propane.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes linked to metabolic pathways. For example, studies have shown its potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's disease. By inhibiting AChE, the compound could enhance acetylcholine levels in the brain, potentially improving cognitive function.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives with similar structures can reduce the viability of cancer cell lines such as A549 (lung adenocarcinoma). For instance, compounds with para-substituted phenyl groups exhibited significant reductions in cell viability.
Antimicrobial Properties
Preliminary research suggests that 2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride may possess antimicrobial activity against various bacterial strains. The introduction of fluorine atoms enhances its efficacy against pathogens.
Study 1: Enzyme Interaction
A study demonstrated that this compound could inhibit specific enzymes involved in inflammatory pathways. Results showed a significant reduction in inflammatory markers in vitro when treated with varying concentrations of the compound.
Study 2: Cytotoxicity Assessment
In a cytotoxicity assay performed on retinal pigment epithelial cells (661W), concentrations up to 200 μM showed no observable toxicity, indicating a favorable safety profile for potential therapeutic applications.
Study 3: Pharmacokinetics and Bioavailability
Pharmacokinetic studies indicated that the compound exhibits low clearance rates in liver microsomes from both human and rat models. This suggests good bioavailability and potential for systemic administration without significant first-pass metabolism effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Findings |
|---|---|---|
| Enzyme Inhibition | Potential AChE inhibitor | Enhances acetylcholine levels |
| Anticancer Activity | Reduces viability of A549 cancer cells | Significant cytotoxic effects observed |
| Antimicrobial Activity | Efficacy against various bacterial strains | Enhanced activity due to fluorine substitution |
Safety Profile
Initial assessments indicate that 2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride has a favorable safety profile with low cytotoxicity observed in cell line studies. However, comprehensive toxicological evaluations are necessary to fully understand its safety in vivo .
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Fluorine vs.
- Positional Isomerism: Moving the fluorine from 2,4-difluoro (target) to para (4-F) reduces steric hindrance, as seen in (S)-3-Amino-2-(4-fluorophenyl)-propan-1-ol HCl, which may enhance binding affinity to enzymatic targets .
Heterocyclic and Non-Phenyl Analogues
Key Findings :
- Heterocyclic Substitution: Pyridine and thiazole derivatives (e.g., 2-Amino-3-(pyridin-2-yl)-propan-1-ol HCl) show enhanced metabolic stability compared to phenyl-based analogs, critical for oral drug development .
- Non-Halogenated Analogues: The absence of halogens in D(+)-2-Amino-3-phenyl-propan-1-ol reduces electronegativity, impacting binding interactions in enzyme assays .
Stereochemical Variants
Key Findings :
- Enantiomeric Effects: The S-configuration in halogenated derivatives (e.g., (S)-2-Amino-3-(4-chlorophenyl)-propan-1-ol HCl) correlates with improved pharmacokinetic profiles in preclinical models .
Biological Activity
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride (CAS Number: 1379892-25-7) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of 2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride is C9H12ClF2NO, with a molecular weight of approximately 223.65 g/mol. The compound features a difluorophenyl group, which is significant in influencing its biological activity.
Research suggests that compounds with similar structures may act as selective inhibitors of specific receptors or enzymes. For instance, studies on related propanolamines indicate that they can inhibit N-Methyl-D-aspartate (NMDA) receptors, specifically NR2B subunits, which are implicated in neuroprotective effects and potential anticonvulsant properties . The presence of fluorine atoms in the structure may enhance the lipophilicity and receptor binding affinity, contributing to its biological effects.
Neuroprotective Effects
As noted earlier, related compounds exhibit neuroprotective properties by selectively inhibiting NMDA receptors. This action can prevent excitotoxicity associated with conditions like ischemia and neurodegenerative diseases . The potential for 2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride to exert similar effects warrants further investigation.
Table: Summary of Biological Activities
Case Study: Structure-Activity Relationship (SAR)
A study on structurally similar compounds highlighted the importance of substituents on the phenyl ring in enhancing biological activity. For instance, the introduction of electron-withdrawing groups like fluorine significantly improved antimicrobial efficacy . This suggests that the difluorophenyl moiety in 2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride could similarly enhance its biological profile.
Q & A
Q. What are the optimal synthetic routes for 2-amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 3-(2,4-difluorophenyl)-2-oxo-propan-1-ol) using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5). Yield optimization involves controlling stoichiometric ratios (1:1.2 ketone:amine) and reaction temperature (25–30°C). Post-reaction, the hydrochloride salt is precipitated using HCl gas in anhydrous ether. Purification via recrystallization in ethanol/water (70:30 v/v) improves purity to >98% .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced splitting in aromatic protons at δ 6.8–7.4 ppm).
- 19F NMR : Confirm fluorine substitution patterns (δ -110 to -115 ppm for 2,4-difluoro groups).
- HRMS : Validate molecular ion [M+H]+ at m/z 223.65 (C9H12ClF2NO).
- HPLC : Purity assessment using a C18 column (0.1% TFA in water/acetonitrile gradient) .
Q. What solvent systems are suitable for solubility studies, and how does this affect experimental design?
- Methodological Answer : The compound is polar due to its hydroxyl and amino groups. Solubility is highest in polar solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 25–30 |
| DMSO | >50 |
| Ethanol | 15–20 |
| For biological assays, prepare stock solutions in DMSO (<5% v/v in final buffer) to avoid solvent interference . |
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine positioning) influence biological activity in SAR studies?
- Methodological Answer : Fluorine substitution at the 2,4-positions enhances lipophilicity (logP ≈ 1.8) and metabolic stability compared to non-fluorinated analogs. Comparative SAR
Q. What strategies resolve enantiomeric instability during storage, and how is chiral purity maintained?
- Methodological Answer : The compound’s chiral center at C2 is prone to racemization under basic conditions. Stabilization methods include:
Q. How can computational modeling predict interaction mechanisms with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID: 75422506). Key steps:
Prepare the protein target (e.g., PDB ID: 3ERT) by removing water and adding polar hydrogens.
Define the binding pocket (10 Å radius around catalytic site).
Score interactions based on hydrogen bonding (amine/hydroxyl with Glu353) and π-π stacking (fluorophenyl with Phe404).
Validate predictions via SPR binding assays (KD ≈ 120 nM) .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodological Answer : Common impurities include unreacted ketone precursor (retention time 8.2 min) and des-fluoro byproducts. Mitigation involves:
- LC-MS/MS : MRM transitions for impurities (e.g., m/z 180 → 123).
- Derivatization : Use of dansyl chloride to enhance UV detection sensitivity (λex 340 nm, λem 520 nm).
- Limit of quantification (LOQ): 0.1% w/w .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
